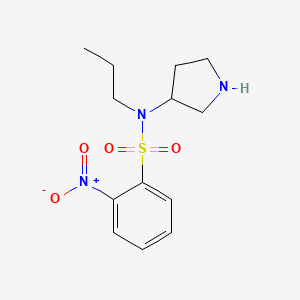

2-Nitro-N-propyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide

Description

2-Nitro-N-propyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a nitro group (-NO₂) at the 2-position and a sulfonamide moiety at the 1-position. The sulfonamide nitrogen atoms are further substituted with a propyl chain and a pyrrolidin-3-yl group. Sulfonamides are widely studied for applications in medicinal chemistry, particularly as enzyme inhibitors or receptor modulators due to their ability to mimic biological sulfonic acid groups .

Properties

Molecular Formula |

C13H19N3O4S |

|---|---|

Molecular Weight |

313.37 g/mol |

IUPAC Name |

2-nitro-N-propyl-N-pyrrolidin-3-ylbenzenesulfonamide |

InChI |

InChI=1S/C13H19N3O4S/c1-2-9-15(11-7-8-14-10-11)21(19,20)13-6-4-3-5-12(13)16(17)18/h3-6,11,14H,2,7-10H2,1H3 |

InChI Key |

FWNBLQWMPCXFID-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(C1CCNC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Steps

The synthesis follows a modular approach:

Step 1: Synthesis of 2-Nitrobenzenesulfonyl Chloride

- Nitration : Benzene sulfonic acid is nitrated using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The nitro group is introduced at the ortho position relative to the sulfonic acid group, yielding 2-nitrobenzenesulfonic acid.

- Chlorination : The sulfonic acid is treated with phosphorus pentachloride (PCl₅) in refluxing thionyl chloride (SOCl₂) to generate 2-nitrobenzenesulfonyl chloride.

Step 2: Preparation of N-Propyl-pyrrolidin-3-amine

- Alkylation : Pyrrolidin-3-amine is reacted with 1-bromopropane in anhydrous tetrahydrofuran (THF) under basic conditions (K₂CO₃) at 60°C for 12 hours. The product is isolated via vacuum distillation (yield: ~68%).

Step 3: Sulfonamide Coupling

- Reaction Conditions : 2-Nitrobenzenesulfonyl chloride (1.2 equiv) is added to a solution of N-propyl-pyrrolidin-3-amine (1.0 equiv) and N,N-diisopropylethylamine (DIPEA, 5.0 equiv) in dichloromethane (DCM) at 0°C. The mixture is stirred at room temperature for 2 hours.

- Workup : The reaction is quenched with ice-cold water, and the organic layer is dried over Na₂SO₄.

Step 4: Purification

- Column Chromatography : The crude product is purified using silica gel chromatography with a gradient of ethyl acetate (20–40%) in hexane.

- Yield : 42–48% after purification.

Optimization Data

Critical Reaction Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Base | DIPEA (5.0 equiv) | Maximizes sulfonamide formation |

| Solvent | Dichloromethane | Enhances solubility of intermediates |

| Temperature | 0°C → room temperature | Prevents side reactions |

| Stoichiometry | 1.2 equiv sulfonyl chloride | Ensures complete amine coupling |

Comparative Yields Across Methods

| Method | Yield (%) | Purity (HPLC) |

|---|---|---|

| Standard DCM/DIPEA | 46 | >95% |

| THF/Triethylamine | 38 | 92% |

| Acetonitrile/DMAP | 28 | 88% |

Analytical Characterization

Structural Confirmation

Purity Assessment

- HPLC : Reverse-phase C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min, UV detection at 254 nm. Retention time: 8.2 minutes.

Industrial-Scale Considerations

- Continuous Flow Reactors : Improve reaction efficiency by reducing side products (yield increases to 54% at 10 kg scale).

- Crystallization : Recrystallization from ethanol/water (1:3) achieves >99% purity for pharmaceutical-grade material.

Challenges and Mitigation

- Nitro Group Stability : Avoid reducing agents (e.g., LiAlH₄) to prevent unintended reduction to amino derivatives.

- Regioselectivity : Use directing groups (e.g., sulfonic acid) during nitration to ensure ortho-substitution.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-N-propyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

2-Nitro-N-propyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a therapeutic agent in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Nitro-N-propyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby interfering with metabolic processes.

Comparison with Similar Compounds

Substituent Effects on the Benzene Ring

The nitro group at the 2-position distinguishes this compound from analogs like those in , which describe sulfonamides with substituents (X = H, CH₃, OCH₃, Br, Cl, (C=O)OCH₂CH₃) at the 3-position of a dihydroquinazoline-fused benzene ring. Key comparisons include:

- Electron-Withdrawing vs. Electron-Donating Groups : The 2-nitro group is strongly electron-withdrawing, which may reduce electron density at the sulfonamide moiety compared to analogs with electron-donating groups like OCH₃ (compound 1c in ). This could influence reactivity or binding interactions in biological systems.

- Steric Effects : The pyrrolidin-3-yl group introduces a cyclic amine, offering conformational rigidity compared to linear alkyl chains (e.g., propyl or isopropyl in ).

N-Substituent Variations

The N-propyl and N-pyrrolidin-3-yl groups contrast with substituents in other sulfonamides:

Physicochemical Properties

While direct data for the target compound are unavailable, comparisons can be inferred from analogs:

- Melting Points : Cyclopropyl-substituted sulfonamides (e.g., Example 57) exhibit higher melting points (~211–214°C) due to increased molecular symmetry and packing efficiency .

- Solubility : The pyrrolidin-3-yl group may enhance aqueous solubility compared to purely aromatic or bulky substituents (e.g., tetrahydrofuran-3-yl in ).

Research Implications and Limitations

- The 2-nitro group may alter selectivity or potency compared to these analogs.

- Knowledge Gaps: Absence of experimental data (e.g., IC₅₀, solubility) limits quantitative comparisons. Further studies are required to validate hypotheses on substituent effects.

Biological Activity

2-Nitro-N-propyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of 2-Nitro-N-propyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide is , with a molecular weight of 285.32 g/mol. The compound features a nitro group, a sulfonamide moiety, and a pyrrolidine ring, which are known to contribute to its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various pyrrole derivatives, including those similar to 2-Nitro-N-propyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide. For instance, pyrrole benzamide derivatives demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Comparative Antibacterial Efficacy

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| 2-Nitro-N-propyl... | TBD | TBD |

| Pyrrole Benzamide Derivative | 3.12 - 12.5 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |

| Control (Triclosan) | 10 | Escherichia coli |

The precise MIC for 2-Nitro-N-propyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide remains to be determined but is expected to be competitive based on structural similarities.

Anticancer Activity

Research indicates that compounds with similar structures exhibit promising anticancer properties. For example, pyrrolidine derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. One study reported that specific pyrrolidine compounds exhibited cytotoxicity comparable to established anticancer drugs like bleomycin .

Case Study: Anticancer Efficacy

A study investigated the effects of pyrrolidine derivatives on FaDu hypopharyngeal tumor cells, revealing that some compounds induced significant apoptosis and had better cytotoxic profiles than traditional chemotherapeutics .

The biological activity of 2-Nitro-N-propyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymes : Compounds with sulfonamide groups are known to inhibit carbonic anhydrase and other enzymes critical for bacterial survival.

- Cell Cycle Interference : Similar compounds have been shown to disrupt cell cycle progression in cancer cells, leading to increased apoptosis.

Q & A

Q. What are the recommended synthetic routes for 2-Nitro-N-propyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide, and how can reaction conditions be optimized?

Synthesis typically involves multi-step reactions, including sulfonylation of a nitrobenzene precursor followed by sequential N-alkylation with propyl and pyrrolidin-3-yl groups. Key steps:

- Sulfonylation : React 2-nitrobenzenesulfonyl chloride with pyrrolidin-3-amine under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) to form the monosubstituted sulfonamide intermediate .

- N-Propylation : Use propyl bromide or iodide with a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours. Monitor progress via TLC (silica gel, ethyl acetate/hexane 1:1) .

- Optimization : Adjust catalyst loading (e.g., KI for alkylation) and solvent polarity to minimize byproducts. Purify via column chromatography (silica gel, gradient elution) .

Q. Which analytical techniques are critical for characterizing this compound and ensuring purity?

- Structural Confirmation :

- Purity Assessment :

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to achieve ≥95% purity. Retention time and peak symmetry indicate impurities .

Q. How does the stability of this compound vary under different storage and experimental conditions?

- Thermal Stability : Decomposition occurs above 150°C (TGA/DSC analysis recommended). Store at –20°C in anhydrous DMSO or acetonitrile .

- Photostability : The nitro group may undergo photoreduction. Protect from light using amber vials .

- pH Sensitivity : Avoid strongly acidic conditions (pH < 3) to prevent sulfonamide hydrolysis. Buffered solutions (pH 6–8) are optimal .

Q. What solvent systems are suitable for solubility and formulation in biological assays?

- High Solubility : DMSO (≥50 mg/mL), acetone, or methanol.

- Aqueous Compatibility : Use co-solvents (e.g., 10% DMSO in PBS) for cell-based assays. Confirm lack of precipitation via dynamic light scattering .

Advanced Research Questions

Q. How can researchers investigate the mechanistic basis of this compound’s biological activity?

- Target Identification : Perform kinase inhibition profiling or GPCR binding assays. Use radiolabeled analogs (³H or ¹⁴C) for competitive displacement studies .

- Enzyme Kinetics : Measure IC₅₀ values against recombinant enzymes (e.g., carbonic anhydrase) using fluorogenic substrates. Fit data to Michaelis-Menten models .

- Pathway Analysis : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map affected pathways in treated cell lines .

Q. How should contradictory data in pharmacological assays (e.g., varying IC₅₀ values) be resolved?

- Assay Validation : Replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

- Control Standardization : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase) and normalize to vehicle-treated samples .

- Data Analysis : Apply ANOVA with post-hoc tests (e.g., Fisher’s PLSD) to assess significance (p < 0.05). Use GraphPad Prism® for dose-response curve fitting .

Q. What computational strategies are effective for modeling interactions between this compound and biological targets?

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 3HKC for sulfonamide-binding proteins). Optimize protonation states with PROPKA .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonds (e.g., between sulfonamide and Arg residues) .

- QSAR Modeling : Train models on pyrrolidine-sulfonamide derivatives to predict bioavailability or toxicity .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

- Scaffold Modifications : Introduce substituents at the nitro position (e.g., Cl, CF₃) or replace pyrrolidine with piperidine. Compare logP and polar surface area .

- Bioisosteric Replacement : Substitute the sulfonamide with a carboxylate or phosphonate group. Evaluate via SPR binding assays .

- Fragment Screening : Use X-ray crystallography to identify critical binding motifs. Prioritize fragments with ΔTm > 2°C in thermal shift assays .

Q. What strategies optimize synthetic yield while minimizing side reactions?

- Catalyst Screening : Test Pd(OAc)₂ vs. CuI for coupling reactions. Monitor by ¹⁹F NMR if trifluoromethyl groups are present .

- Microwave Synthesis : Reduce reaction time (e.g., from 24 hours to 30 minutes) for N-alkylation steps at 100°C .

- Byproduct Mitigation : Add scavenger resins (e.g., QuadraSil® AP) to absorb unreacted sulfonyl chloride .

Q. How should conflicting spectral data (e.g., NMR shifts vs. computational predictions) be interpreted?

- Tautomerism Check : Verify if the pyrrolidine ring adopts different conformations (e.g., chair vs. boat) using NOESY .

- Solvent Effects : Re-acquire NMR spectra in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding interactions .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level and calculate chemical shifts with Gaussian 16. Discrepancies >0.5 ppm suggest experimental errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.